Cytotoxicity in C2C12 Myoblasts: Monensin Sodium Salt Demonstrates Superior Potency Over Salinomycin and Lasalocid
In a direct head-to-head comparison using C2C12 murine myoblast cells, monensin sodium salt exhibited an EC50 of 0.02 ± 0.01 µM at 72 hours, representing a 13-fold higher potency than salinomycin (0.26 ± 0.06 µM) and a 73-fold higher potency than lasalocid (1.46 ± 0.59 µM) [1]. This differential effect was consistent across all time points measured (24, 48, and 72 hours), with monensin maintaining the lowest EC50 values throughout the exposure period.
| Evidence Dimension | Cytotoxicity (EC50) |
|---|---|
| Target Compound Data | 0.02 ± 0.01 µM at 72 h; 0.04 ± 0.01 µM at 48 h; 4.04 ± 1.01 µM at 24 h |
| Comparator Or Baseline | Salinomycin: 0.26 ± 0.06 µM at 72 h; Lasalocid: 1.46 ± 0.59 µM at 72 h |
| Quantified Difference | Monensin is 13-fold more potent than salinomycin and 73-fold more potent than lasalocid at 72 h |
| Conditions | C2C12 murine myoblast cells; EC50 determined after 24, 48, and 72 h exposure; n = 4–5 biological repeats |
Why This Matters
For researchers studying ionophore-induced cytotoxicity or screening for anticancer lead compounds, monensin sodium salt offers a validated, highly potent reference standard with EC50 values up to 73-fold lower than alternative ionophores, enabling more sensitive assay windows and reduced compound consumption.
- [1] PMC9317143, Table 1: EC50 values for monensin, salinomycin, and lasalocid in C2C12 cells. View Source
